
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and a 2-methylpropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl and methyl groups.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrazole intermediate with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acids, or bases.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: This compound is similar in structure but contains a triazole ring instead of a pyrazole ring.
1-Cyclobutyl-3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine: This compound differs in the position of the cyclobutyl group.
Uniqueness
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine is unique due to its specific combination of substituents on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a novel compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H21N3, with a molecular weight of 207.32 g/mol. The compound features a unique combination of substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₁N₃ |
Molecular Weight | 207.32 g/mol |
IUPAC Name | 5-cyclobutyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
CAS Number | 1249494-83-4 |
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and suitable diketones, followed by alkylation to introduce the cyclobutyl and 2-methylpropyl groups .
Synthetic Route Overview
- Formation of Pyrazole Ring : Reaction of hydrazine with a substituted diketone.
- Alkylation : Introduction of the 2-methylpropyl group via an alkyl halide under basic conditions.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms through which it exerts its effects are still under investigation, but preliminary studies suggest it may influence cellular processes such as apoptosis and cell cycle regulation.
The compound likely interacts with specific enzyme targets, modulating their activity and leading to downstream effects on cellular signaling pathways. This interaction can result in significant biological responses, including:
- Induction of Apoptosis : Studies have indicated that compounds similar to this pyrazole can induce apoptosis in cancer cell lines by activating caspase pathways .
- Cell Cycle Arrest : The compound may also play a role in halting cell cycle progression, potentially through inhibition of key regulatory proteins involved in mitosis.
Case Studies
Recent research has highlighted the potential applications of pyrazole derivatives in cancer therapy. For instance, compounds exhibiting similar structures have shown promising results in preclinical models for various cancers:
- In Vitro Studies : A study involving structurally related compounds demonstrated significant apoptosis induction in breast cancer cell lines (MDA-MB-231) when treated with specific concentrations over a defined period .
- Pharmacokinetic Profiles : The pharmacokinetic properties of related pyrazoles suggest favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine | Propyl group instead of methylpropyl | Moderate anti-cancer effects |
1-Cyclobutyl-3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine | Different cyclobutyl positioning | Varying apoptotic effects |
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-cyclobutyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-8(2)7-10-11(9-5-4-6-9)14-15(3)12(10)13/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
YOTQCDPDZMMRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(N=C1C2CCC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.